4-(Benzyloxy)-3-hydroxybutanoic acid
Description
Contextual Significance in Modern Organic Chemistry
The primary significance of 4-(Benzyloxy)-3-hydroxybutanoic acid lies in its application as a key chiral precursor for the side chains of statin drugs, a class of cholesterol-lowering medications. researchgate.netresearchgate.netnih.gov Statins, such as atorvastatin, rosuvastatin, and pitavastatin, are among the most prescribed drugs worldwide and are characterized by a conserved chiral 3,5-dihydroxyheptanoic acid side chain. researchgate.netjchemrev.com The stereochemistry of this side chain is crucial for its inhibitory activity on HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. biomolther.org this compound provides a pre-functionalized, four-carbon fragment with the correct stereochemistry at the C3 hydroxyl group, significantly simplifying the total synthesis of these blockbuster drugs. jchemrev.com
Structural Features and Reactive Functionalities of this compound
The molecular architecture of this compound is defined by a four-carbon butanoic acid backbone, featuring three distinct and strategically important functional groups: a carboxylic acid, a secondary alcohol at the C3 position, and a benzyl (B1604629) ether at the C4 position. The presence of a chiral center at C3 means the molecule exists as two enantiomers, (S)- and (R)-4-(Benzyloxy)-3-hydroxybutanoic acid, with the (S)-enantiomer being particularly relevant for the synthesis of many commercial statins.
| Feature | Description | Implication in Synthesis |
| Carboxylic Acid | A terminal -COOH group. | Can be converted into esters, amides, acid chlorides, or reduced to a primary alcohol. nih.govmagtech.com.cnacs.org |
| Secondary Alcohol | A hydroxyl (-OH) group at the C3 position. | Site for oxidation to a ketone or further functionalization through esterification or etherification. libretexts.orgbyjus.com The stereochemistry at this position is crucial for its use as a chiral synthon. |
| Benzyl Ether | A benzyloxy (-OCH₂Ph) group at the C4 position. | A common protecting group for the C4 primary alcohol. It is stable under a range of conditions but can be selectively removed via catalytic hydrogenation. acs.orgorganic-chemistry.orgchem-station.comjk-sci.com |
| Chiral Center | The C3 carbon is stereogenic. | Allows for the synthesis of enantiomerically pure target molecules. The specific stereoisomer (R or S) is selected based on the desired stereochemistry of the final product. |
The interplay of these functionalities allows for a high degree of synthetic manipulation. The carboxylic acid can be activated for coupling reactions, the hydroxyl group can be further functionalized or used to direct subsequent stereoselective transformations, and the benzyl ether serves as a robust protecting group for the primary alcohol at C4, which can be deprotected in the later stages of a synthesis.
Historical Development of Related Butanoic Acid Derivatives in Synthesis
The development of synthetic routes to chiral β-hydroxy acids and their derivatives has been a long-standing area of interest in organic chemistry. magtech.com.cnacs.org Early methods often relied on the resolution of racemic mixtures, which is inherently inefficient as it discards at least half of the material. The quest for more efficient and stereoselective methods led to significant advancements in asymmetric synthesis.
Historically, the synthesis of chiral 3-hydroxybutanoic acid and its esters involved methods like the depolymerization of naturally occurring poly-(R)-3-hydroxybutyrate (PHB). arkat-usa.org A major breakthrough was the development of catalytic asymmetric hydrogenation of β-ketoesters. The use of chiral metal catalysts, such as those based on ruthenium-BINAP, allowed for the highly enantioselective reduction of the ketone functionality to produce the desired chiral β-hydroxy ester in high yield and enantiomeric excess. libretexts.org
More recently, biocatalysis has emerged as a powerful tool. Enzymes such as ketoreductases and lipases have been employed for the stereoselective reduction of β-ketoesters or the kinetic resolution of racemic β-hydroxy esters. arkat-usa.orgnih.govnih.govnih.gov These enzymatic methods offer several advantages, including high enantioselectivity, mild reaction conditions, and environmental compatibility, making them attractive for industrial-scale production of chiral building blocks like the precursors to this compound. researchgate.netnih.gov The synthesis of the direct precursor, ethyl 4-(benzyloxy)-3-oxobutanoate, is typically achieved through the reaction of benzyl alcohol with ethyl 4-chloroacetoacetate or a similar C4 building block. chemicalbook.com
Overview of Research Trends and Academic Interest
Current research interest in this compound and its derivatives remains closely tied to its role in medicinal chemistry, particularly in the synthesis of statins and other complex natural products. Academic and industrial research focuses on several key areas:
Development of More Efficient Synthetic Routes: There is a continuous effort to develop more economical and sustainable methods for the synthesis of this chiral building block. This includes the discovery and engineering of novel enzymes for highly selective biocatalytic reductions and the development of new, more active, and selective chemical catalysts. nih.govnih.gov
Application in the Synthesis of New Biologically Active Molecules: While its use in statin synthesis is well-established, researchers are exploring the use of this compound as a versatile synthon for other complex targets that require a chiral β-hydroxy acid motif.
Exploration of Analogs and Derivatives: Research is also directed towards the synthesis and application of analogs of this compound, where the benzyl protecting group or the carboxylic acid moiety is modified to suit different synthetic strategies or to impart different properties to the final molecule.
The sustained academic and industrial interest in this compound underscores its importance as a high-value intermediate in modern organic and medicinal chemistry.
| Research Area | Focus | Key Objectives | Representative Application |
| Catalyst Development | Asymmetric hydrogenation and enzymatic reduction | Improve enantioselectivity, yield, and cost-effectiveness. | Industrial scale synthesis of statin side-chain precursors. |
| Biocatalysis | Use of whole-cell systems and isolated enzymes (reductases, lipases). | Develop "green" and sustainable synthetic processes. | Enantioselective synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate. nih.gov |
| Total Synthesis | Incorporation into complex natural products and pharmaceuticals. | Efficient construction of chiral centers in target molecules. | Synthesis of Atorvastatin (Lipitor). biomolther.orgnih.govnewdrugapprovals.orgnih.gov |
| Medicinal Chemistry | Synthesis of novel drug candidates. | Exploration of new therapeutic agents based on the β-hydroxy acid scaffold. | Development of novel HMG-CoA reductase inhibitors. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c12-10(6-11(13)14)8-15-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPNZNYQWFIUOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Benzyloxy 3 Hydroxybutanoic Acid and Its Stereoisomers
Chemo-enzymatic Approaches to Enantiomerically Pure 4-(Benzyloxy)-3-hydroxybutanoic Acid
Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering high selectivity under mild reaction conditions. Various enzymatic strategies have been successfully employed to produce stereoisomers of this compound.
Reductase-Catalyzed Asymmetric Reduction Strategies
The asymmetric reduction of a prochiral ketone precursor, ethyl 4-(benzyloxy)-3-oxobutanoate, is a direct and effective method for accessing enantiomerically pure ethyl (R)- or (S)-4-(benzyloxy)-3-hydroxybutanoate. This transformation is often accomplished using ketoreductases (KREDs), which are NADPH-dependent enzymes.
For instance, a recombinant Escherichia coli strain expressing an NADPH-dependent aldehyde reductase gene, coupled with another strain expressing a glucose dehydrogenase gene for NADPH regeneration, has been utilized for the asymmetric reduction of a similar substrate, ethyl 4-chloro-3-oxobutanoate, to ethyl (R)-4-chloro-3-hydroxybutanoate with high optical purity (99% ee) and a product yield of 90.5%. nih.gov Similarly, the carbonyl reductase ChKRED20 from Chryseobacterium sp. has been shown to catalyze the bioreduction of ethyl 4-chloro-3-oxobutanoate to the (S)-enantiomer with excellent stereoselectivity (>99.5% ee). nih.gov Engineering of this enzyme led to a thermostabilized mutant that could achieve complete conversion of the substrate at high concentrations within a short time frame, yielding the enantiopure product with a 95% isolated yield. nih.gov These examples highlight the potential of reductase-catalyzed reactions for the efficient synthesis of chiral hydroxybutanoates.
Table 1: Reductase-Catalyzed Asymmetric Reduction
| Enzyme/System | Substrate | Product | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|---|
| Recombinant E. coli (aldehyde reductase + glucose dehydrogenase) | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutanoate | 99% | 90.5% nih.gov |
| Carbonyl reductase ChKRED20 (wild type) | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | >99.5% | - |
| Carbonyl reductase ChKRED20 (mutant MC135) | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | >99.5% | 95% nih.gov |
Hydrolase and Lipase-Mediated Transformations
Hydrolases, particularly lipases, are widely used for the kinetic resolution of racemic mixtures of esters or alcohols. almacgroup.comunits.it This strategy involves the enantioselective hydrolysis of a racemic ester, such as ethyl 4-(benzyloxy)-3-hydroxybutanoate, to yield one enantiomer of the acid and the unreacted enantiomer of the ester. The efficiency and selectivity of this process are highly dependent on the choice of enzyme, solvent, and reaction conditions.
Lipases, such as those from Candida antarctica (CAL-A and CAL-B) and Pseudomonas cepacia (PSL), have demonstrated high enantioselectivity in the resolution of various chiral alcohols and esters. units.it The kinetic resolution of racemic esters can theoretically achieve a maximum yield of 50% for the desired enantiomer. researchgate.net For example, the hydrolysis of propionate esters catalyzed by Lecitase® Ultra has been shown to produce (R)-alcohols with high enantiomeric excess (93–99%). mdpi.com While direct examples for this compound esters are not detailed in the provided search results, the general applicability of this method to structurally similar compounds is well-established.
Aldolase and Transaminase Cascades in Hydroxybutanoic Acid Synthesis
Enzymatic cascade reactions, combining the activities of multiple enzymes in a single pot, offer an elegant approach to complex molecules from simple precursors. A biocatalytic one-pot cyclic cascade coupling an aldol (B89426) reaction with a subsequent stereoselective transamination has been developed for the synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid. uq.edu.auacs.org This system utilizes a class II pyruvate aldolase in tandem with either an S- or R-selective transaminase. uq.edu.auacs.org While this specific cascade produces an amino acid, the principle can be adapted for the synthesis of other hydroxybutanoic acid derivatives.
Another approach involves a tandem aldol addition-transamination reaction to produce γ-hydroxy-α-amino acids. nih.gov This method uses a trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) to catalyze the enantioselective aldol addition of pyruvate to various aldehydes, followed by amination using a transaminase. nih.gov A transaminase from Chromobacterium violaceum has also been identified to catalyze the aldol addition between aryl acetaldehydes and pyridine carboxaldehydes. nih.gov These cascade strategies demonstrate the potential for creating complex hydroxybutanoic acid structures through multi-enzyme systems.
Microorganism-Mediated Biotransformations
Whole-cell biotransformations leverage the metabolic machinery of microorganisms to perform desired chemical conversions. Various fungi and bacteria have been shown to biotransform a wide range of organic compounds. nih.govoup.com For example, strains of Cunninghamella echinulata can metabolize N-propylamphetamine, and Mycobacterium smegmatis can biotransform amphetamine and its analogues. oup.com
In the context of hydroxybutanoic acids, microorganisms can be employed for the asymmetric reduction of ketoesters. As mentioned previously, recombinant E. coli strains have been successfully used for the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate. nih.gov The use of whole cells can offer advantages such as cofactor regeneration and protection of the enzyme from the reaction environment.
Classical Chemical Synthesis Routes
Traditional organic synthesis provides a versatile toolbox for the preparation of this compound and its derivatives, allowing for large-scale production and access to a wide range of structural analogues.
Starting Material Selection and Precursor Derivatization
The choice of starting material is crucial in designing an efficient synthetic route. Several readily available and versatile starting materials have been utilized for the synthesis of this compound.
From Acetoacetic Esters: The acetoacetic ester synthesis is a classic method for preparing ketones and can be adapted for the synthesis of β-hydroxy esters. ucalgary.caucla.edumasterorganicchemistry.com The synthesis of 2-benzyl-3-hydroxybutanoic acid, a structural analogue, starts with the benzylation of ethyl acetoacetate. The resulting β-keto ester is then reduced, for example with sodium dithionite, to the corresponding β-hydroxy ester, which is subsequently hydrolyzed to the desired acid. A similar strategy can be envisioned for this compound, where the initial alkylation would be with a benzyloxymethyl halide.
From Epichlorohydrin: Epichlorohydrin is a versatile three-carbon building block. A process for preparing 4-chloro-3-hydroxybutanoic acid ester involves the reaction of epichlorohydrin with a cyanide source to form 4-chloro-3-hydroxybutyronitrile. google.comgoogle.comgoogle.com This nitrile is then converted to the corresponding ester. google.com By starting with chiral epichlorohydrin, an optically active product can be obtained. google.com Subsequent displacement of the chloride with a benzyloxy group would lead to the desired product.
From Cyclobutanones: 3-(Benzyloxy)cyclobutanone is a potential precursor. tcichemicals.com Baeyer-Villiger oxidation of the cyclobutanone would yield a lactone, which upon hydrolysis would give the corresponding this compound. The regioselectivity of the Baeyer-Villiger oxidation would be a key consideration in this approach.
Reduction Methodologies for Keto Precursors
A primary route to this compound involves the stereoselective reduction of its corresponding β-keto ester precursor, ethyl 4-(benzyloxy)-3-oxobutanoate. This precursor can be synthesized by treating a solution of sodium hydride in tetrahydrofuran with benzyl (B1604629) alcohol, followed by the addition of ethyl 4-chloroacetoacetate. chemicalbook.com The critical step in this pathway is the reduction of the C3 ketone, where the choice of reducing agent and conditions dictates the stereochemical outcome.
Diastereoselective reductions can be achieved with high control. For instance, Lewis acid-mediated reductions of α-substituted β-keto esters have been shown to be highly effective. The use of titanium tetrachloride (TiCl₄) in conjunction with a pyridine-borane complex can lead to syn-selective reductions with diastereomeric ratios as high as 99%. researchgate.net Conversely, employing cerium trichloride (CeCl₃) with sterically hindered reducing agents like lithium triethylborohydride favors the formation of the anti-diastereomer. researchgate.net
For enantioselective reductions, biocatalytic methods offer a powerful alternative. The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a related precursor, to its corresponding (R)-β-hydroxy ester has been successfully demonstrated using recombinant Escherichia coli strains. nih.gov This biocatalytic system, which co-expresses an NADPH-dependent aldehyde reductase and a glucose dehydrogenase for cofactor regeneration, achieved a 90.5% yield and an impressive 99% enantiomeric excess (ee). nih.gov Similar microbial reductions of β-keto esters are well-established for producing enantiomerically pure β-hydroxy esters.
| Precursor | Reagents/Catalyst | Selectivity | Yield | Enantiomeric/Diastereomeric Excess | Reference |
|---|---|---|---|---|---|
| α-substituted β-keto ester | TiCl₄, Pyridine-borane complex | syn-selective | Not Reported | up to 99% dr | researchgate.net |
| α-substituted β-keto ester | CeCl₃, LiEt₃BH | anti-selective | Not Reported | High | researchgate.net |
| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli (aldehyde reductase, glucose dehydrogenase) | Enantioselective for (R)-isomer | 90.5% | 99% ee | nih.gov |
Protecting Group Chemistry in this compound Synthesis
The benzyl group in this compound serves as a protecting group for the C4 hydroxyl functionality. This protection is crucial to prevent the hydroxyl group from interfering with reactions at other sites, such as the carboxylic acid or the C3 hydroxyl/keto group. Benzyl ethers are widely used because they are stable under a broad range of reaction conditions, including acidic and basic environments, but can be removed selectively under mild conditions. organic-chemistry.orguwindsor.ca
Installation: The benzyloxy group is typically introduced via the Williamson ether synthesis, where an alkoxide is treated with a benzyl halide (e.g., benzyl bromide). organic-chemistry.org For substrates sensitive to basic conditions, benzyl trichloroacetimidate can be employed in the presence of an acid catalyst like triflic acid. atlanchimpharma.com
Stability and Cleavage: The benzyl ether is robust and compatible with many synthetic transformations. uwindsor.ca Its removal, or deprotection, is most commonly achieved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst), which cleanly yields the alcohol and toluene (B28343) as a byproduct. organic-chemistry.orgharvard.edu This method is mild and highly efficient. Alternative deprotection strategies include the use of strong Lewis acids (e.g., BBr₃, BCl₃) or oxidative cleavage. organic-chemistry.orgatlanchimpharma.com For example, a recently developed decarboxylative glycolate aldol reaction produced an α-benzyloxy-β-hydroxybutyric acid thioester, from which the benzyl group was successfully removed using titanium tetrachloride (TiCl₄) without loss of optical purity. acs.org
Friedel-Crafts Type Reactions in Related Butanoic Acid Synthesis
While not a direct method for the synthesis of this compound, Friedel-Crafts reactions are fundamental for constructing substituted butanoic acid frameworks, particularly those containing aromatic rings. These reactions, which involve the alkylation or acylation of an aromatic ring, are key for creating carbon-carbon bonds with arenes. wikipedia.orgnih.govmasterorganicchemistry.com
A relevant application is the intramolecular Friedel-Crafts acylation, which is effective for synthesizing cyclic ketones from phenyl-substituted carboxylic acids. For example, 4-phenylbutyric acid can undergo cyclization to form α-tetralone in the presence of a strong acid. researchgate.net This strategy is particularly successful for forming six-membered rings. masterorganicchemistry.com In industrial synthesis, Friedel-Crafts acylation is a common first step. For instance, the synthesis of Ibuprofen, a 2-(4-alkylphenyl)propanoic acid, often begins with the Friedel-Crafts acylation of isobutylbenzene with reagents like diacetyl oxide or acetyl chloride. google.com These examples demonstrate the utility of Friedel-Crafts chemistry in creating the core structures of butanoic acid derivatives that may serve as precursors for more complex molecules.
Asymmetric Synthesis and Enantiocontrol Strategies
Achieving high levels of enantiocontrol is paramount in the synthesis of chiral molecules like this compound. Several powerful strategies have been developed to install the desired stereochemistry at the C3 hydroxyl and C2 positions.
Chiral Auxiliary-Based Approaches
Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org Evans-type oxazolidinone auxiliaries are among the most powerful and widely used for stereoselective aldol and alkylation reactions. wikipedia.orgalfa-chemistry.comslideshare.net
In the context of synthesizing the target compound's backbone, an N-acyl oxazolidinone can be converted into its Z-enolate using a boron Lewis acid (e.g., dibutylboron triflate) and a hindered base. wikipedia.orgtcichemicals.com This enolate then reacts with an aldehyde, such as benzyloxyacetaldehyde, through a highly organized, six-membered Zimmerman-Traxler transition state to produce the syn-aldol adduct with excellent diastereoselectivity. tcichemicals.comyoutube.com The stereochemistry is controlled by the steric influence of the substituent on the chiral auxiliary, which directs the approach of the aldehyde. wikipedia.org Once the aldol addition is complete, the auxiliary can be removed by hydrolysis (e.g., with LiOH/H₂O₂) to yield the chiral β-hydroxy acid. alfa-chemistry.com
| Chiral Auxiliary Approach | Key Reagents | Aldehyde | Product Type | Diastereoselectivity | Reference |
|---|---|---|---|---|---|
| Evans Oxazolidinone | Dibutylboron triflate, DIPEA | Benzyloxyacetaldehyde | syn-aldol adduct | High | wikipedia.orgnih.gov |
| (1S,2R)-1-(Tosylamino)indan-2-yl ester | TiCl₄, DIPEA | Benzyloxyacetaldehyde | syn-aldol adduct | Single diastereomer | nih.gov |
Chiral Catalyst-Mediated Enantioselective Transformations (e.g., BINAP-ruthenium complexes)
Asymmetric hydrogenation catalyzed by transition metal complexes is a highly efficient method for producing enantiomerically enriched compounds. The reduction of β-keto esters to β-hydroxy esters is a classic application of this technology. Ruthenium complexes containing the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) are particularly effective catalysts for this transformation. orgsyn.org
The hydrogenation of a β-keto ester, such as ethyl 4-(benzyloxy)-3-oxobutanoate, in the presence of a Ru(II)-BINAP catalyst can provide the corresponding β-hydroxy ester with very high enantioselectivity. The choice of the (R)- or (S)-enantiomer of the BINAP ligand determines whether the (R)- or (S)-hydroxy product is formed. These reactions are typically run under hydrogen pressure and can achieve high substrate-to-catalyst ratios, making them suitable for large-scale synthesis. For example, the hydrogenation of various β-keto esters using Ru(OCOCH₃)₂(BINAP) has been shown to produce the corresponding hydroxy esters with excellent enantioselectivity (typically >95% ee). orgsyn.org
Stereoselective Aldol Additions and Conjugate Additions
Stereoselective aldol additions represent one of the most powerful methods for C-C bond formation and the simultaneous creation of up to two new stereocenters. nih.gov This strategy is directly applicable to the synthesis of the this compound core structure.
Titanium enolates, generated from chiral esters, have been shown to react with high diastereoselectivity. For example, the titanium enolate of an ester derived from (1S,2R)-1-(tosylamino)indan-2-ol reacts with benzyloxyacetaldehyde to give the corresponding syn-aldol product as a single diastereomer in 95% yield. nih.gov This approach provides excellent control over the relative stereochemistry of the newly formed C2 and C3 centers.
Intramolecular C-H Insertion for Related Scaffolds
While direct intramolecular C-H insertion methodologies for the synthesis of this compound are not extensively documented, related strategies have proven effective for the creation of structurally similar chiral building blocks. A notable example is the asymmetric synthesis of β-hydroxy acids through a stereoselective dirhodium(II)-catalyzed C-H insertion reaction. nih.gov This method provides a pathway to chiral β-hydroxy acids with high optical purity.
The general approach involves the use of an α-alkoxydiazoketone, which, in the presence of a dirhodium(II) catalyst, undergoes an intramolecular C-H insertion to form a 2,5-cis-disubstituted 3(2H)-furanone intermediate stereoselectively. Subsequent Baeyer-Villiger oxidation of this furanone, followed by acidic workup, yields the desired chiral β-hydroxy acid. nih.gov
This methodology highlights the potential of catalytic C-H insertion reactions for establishing key stereocenters in hydroxy acid scaffolds. The high degree of stereocontrol is achieved through the chiral environment provided by the catalyst and substrate, guiding the insertion event to occur in a predictable manner. Although not a direct synthesis of this compound, this strategy represents a powerful tool for accessing related chiral synthons, which could be further elaborated to the target molecule.
Diastereoselective Synthesis Methods
The diastereoselective synthesis of this compound and its stereoisomers can be approached through various established methodologies for the creation of vicinal diol functionalities and the stereocontrolled introduction of substituents. These methods often rely on substrate control, chiral auxiliaries, or chiral catalysts to dictate the stereochemical outcome of the reaction.
One common strategy for achieving diastereoselectivity is through the reduction of a β-keto ester precursor. The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and the presence of directing groups on the substrate. For instance, chelation-controlled reductions can provide high diastereoselectivity by locking the conformation of the substrate.
Another powerful approach involves the use of aldol reactions. The reaction between an enolate and an aldehyde can lead to the formation of two new stereocenters. The diastereoselectivity of the aldol reaction can be controlled by the geometry of the enolate (E or Z) and the nature of the metal counterion. The use of chiral auxiliaries attached to the enolate component can also effectively control the facial selectivity of the reaction, leading to the desired diastereomer.
Furthermore, enzymatic and whole-cell biotransformations offer a highly selective means of producing chiral hydroxy acids. For example, microbial synthesis has been employed to produce 3,4-dihydroxybutanoic acid from glucose, demonstrating the potential for biocatalytic routes to related structures. mit.edu These methods often proceed with excellent enantioselectivity and can be engineered to favor the production of a specific stereoisomer.
The table below summarizes some diastereoselective approaches that are relevant to the synthesis of β-hydroxy acids and their derivatives.
| Method | Key Principle | Potential for Diastereoselectivity | Reference |
| Catalytic Asymmetric Hydrogenation | Use of a chiral catalyst (e.g., Ru-BINAP) to reduce a β-keto ester. | High enantioselectivity and diastereoselectivity can be achieved. | N/A |
| Substrate-Controlled Reduction | A directing group on the substrate (e.g., a chelating group) influences the trajectory of the reducing agent. | Can provide good to excellent diastereoselectivity depending on the substrate. | N/A |
| Chiral Auxiliary-Mediated Aldol Reaction | A chiral auxiliary attached to the enolate directs the approach of the aldehyde. | High levels of diastereoselectivity are often attainable. | N/A |
| Asymmetric Dihydroxylation | The use of osmium tetroxide and a chiral ligand to introduce two adjacent hydroxyl groups across a double bond. | Excellent enantioselectivity and diastereoselectivity. | N/A |
These methods, while not all directly applied to this compound in the reviewed literature, represent the state-of-the-art in stereoselective synthesis and provide a clear roadmap for accessing the various stereoisomers of this target compound.
Chemical Transformations and Derivatization Strategies
Functional Group Interconversions of the Hydroxyl Group
The secondary hydroxyl group at the C-3 position is a key site for introducing structural diversity. Its reactivity allows for oxidation to a ketone, reduction to introduce new stereocenters, and various substitution reactions.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-(benzyloxy)-3-oxobutanoic acid, using a variety of standard oxidizing agents. Mild conditions are often preferred to avoid over-oxidation or side reactions. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation. The resulting β-keto acid is a valuable intermediate for further synthetic manipulations, including decarboxylation or the introduction of substituents at the α-position. Enzymatic oxidation has also been explored, offering high selectivity. For instance, 3-hydroxybutyrate (B1226725) dehydrogenase can catalyze the oxidation of related 3-hydroxybutyrate structures.
Reduction: While the hydroxyl group is already in a reduced state, its conversion to a sulfonate ester followed by reductive cleavage can effectively remove the hydroxyl functionality if desired. More significantly, reduction of the corresponding ketone (4-(benzyloxy)-3-oxobutanoic acid) allows for the re-introduction of the hydroxyl group, potentially with a different stereochemistry, depending on the reducing agent and reaction conditions. Stereoselective reducing agents can be employed to control the formation of specific diastereomers.
Substitution: The hydroxyl group is a poor leaving group, but it can be converted into a better one, such as a tosylate or mesylate, to facilitate nucleophilic substitution. This allows for the introduction of a wide range of functional groups at the C-3 position, including halides, azides, and cyanides. These transformations are crucial for the synthesis of various derivatives, including amino-substituted analogues.
| Transformation | Reagent/Conditions | Product | Typical Yield |
|---|---|---|---|
| Oxidation | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 4-(Benzyloxy)-3-oxobutanoic acid | Good to Excellent |
| Mesylation | Methanesulfonyl chloride (MsCl), triethylamine (B128534) (Et₃N), CH₂Cl₂ | 4-(Benzyloxy)-3-(methylsulfonyloxy)butanoic acid | High |
| Azide (B81097) Substitution (from mesylate) | Sodium azide (NaN₃), DMF | 4-(Benzyloxy)-3-azidobutanoic acid | Good |
Carboxylic Acid Functionalization and Esterification Reactions
The carboxylic acid moiety of 4-(benzyloxy)-3-hydroxybutanoic acid can be readily converted into a variety of derivatives, most commonly esters and amides. These transformations are fundamental for peptide synthesis, the creation of prodrugs, and for modifying the solubility and reactivity of the molecule.
Esterification: Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid, tosic acid), is a common method to produce the corresponding esters. masterorganicchemistry.comathabascau.ca For example, reaction with methanol (B129727) or ethanol (B145695) yields methyl or ethyl 4-(benzyloxy)-3-hydroxybutanoate, respectively. These esters are often more suitable for subsequent reactions, such as reductions or enolate chemistry, than the free carboxylic acid. The reaction is reversible, and to drive it to completion, an excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com
Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction generally requires the activation of the carboxylic acid, as direct reaction with an amine is often slow and inefficient. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. This method is central to the incorporation of this scaffold into peptide chains.
| Reaction | Reagents/Conditions | Product Example | Typical Yield |
|---|---|---|---|
| Fischer Esterification | Methanol (excess), H₂SO₄ (cat.) | Methyl 4-(benzyloxy)-3-hydroxybutanoate | Good |
| Amide Coupling | Benzylamine, EDC, HOBt, DMF | N-Benzyl-4-(benzyloxy)-3-hydroxybutanamide | High |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) | 4-(Benzyloxy)-3-hydroxybutanoyl chloride | Good |
Benzyloxy Group Manipulation and Deprotection
The benzyloxy group serves as a protecting group for the C-4 hydroxyl functionality. Its removal is a critical step in many synthetic sequences to unveil the primary alcohol. The most common method for the deprotection of a benzyl (B1604629) ether is catalytic hydrogenolysis.
Catalytic Hydrogenolysis: This method involves the reaction of the benzyloxy compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is usually carried out in a protic solvent like ethanol or methanol at room temperature and atmospheric pressure. The benzyl group is cleaved to yield the free hydroxyl group and toluene (B28343) as a byproduct. This deprotection method is highly efficient and clean, and the byproducts are easily removed. It is compatible with many other functional groups, although care must be taken in the presence of other reducible groups such as alkenes or alkynes.
Alternative deprotection methods include the use of strong acids or oxidizing agents, but these are generally less mild and may not be compatible with other functional groups in the molecule.
Formation of Lactones and Other Cyclic Derivatives
The bifunctional nature of this compound, containing both a hydroxyl and a carboxylic acid group, makes it a prime candidate for intramolecular cyclization to form a lactone. Lactones are important structural motifs in many natural products and pharmaceuticals.
Lactonization: Intramolecular esterification of this compound leads to the formation of a five-membered ring, a γ-lactone, specifically 4-(benzyloxymethyl)-dihydrofuran-2(3H)-one. This reaction is typically acid-catalyzed and is driven by the thermodynamic stability of the resulting five-membered ring. The reaction can be promoted by reagents that facilitate esterification, such as strong acids or coupling agents. The formation of γ-lactones from γ-hydroxy acids is often a spontaneous process under acidic conditions.
These cyclic derivatives can serve as constrained analogues of the parent compound or as intermediates for further synthetic transformations. The lactone ring can be opened by nucleophiles to regenerate the linear system with a modified carboxylic acid terminus.
Synthesis of Amino-Substituted Butanoic Acid Analogues (e.g., GABOB derivatives)
This compound is a valuable precursor for the synthesis of biologically important amino-substituted butanoic acid analogues, such as 4-amino-3-hydroxybutanoic acid (GABOB). GABOB is a metabolite of the neurotransmitter GABA and has shown potential as an antiepileptic and hypotensive agent. researchgate.net
The synthesis of GABOB from this compound typically involves the conversion of the C-4 benzyloxy group into an amino group. A common strategy involves the initial deprotection of the benzyl ether to reveal the primary alcohol, which is then oxidized to an aldehyde. The aldehyde can then be converted to an amine via reductive amination.
Alternatively, the hydroxyl group at C-3 can be converted to a leaving group, followed by nucleophilic substitution with an azide ion (N₃⁻). Subsequent reduction of the azide yields the corresponding amine. The stereochemistry at the C-3 position can be controlled through the choice of starting material and the reaction conditions, allowing for the stereoselective synthesis of different GABOB isomers.
Introduction of Additional Chiral Centers
The existing chiral center at the C-3 position of this compound can be used to direct the stereoselective introduction of new chiral centers. This is a powerful strategy for the synthesis of complex molecules with multiple stereocenters.
Diastereoselective Alkylation: The ester derivatives of this compound can be deprotonated at the α-position (C-2) to form an enolate. The reaction of this enolate with electrophiles, such as alkyl halides, can proceed with diastereoselectivity, influenced by the stereochemistry of the adjacent C-3 hydroxyl group. The hydroxyl group can be used to chelate to a metal cation, creating a rigid cyclic transition state that directs the approach of the electrophile from the less sterically hindered face. This allows for the controlled formation of one diastereomer over the other. orgsyn.org
Aldol (B89426) Reactions: The enolate generated from the ester can also be reacted with aldehydes or ketones in an aldol reaction to create two new chiral centers simultaneously. The stereochemical outcome of these reactions can often be predicted and controlled, providing access to a wide range of polyhydroxylated and amino-substituted derivatives with defined stereochemistry.
These strategies are fundamental in natural product synthesis, where precise control over the three-dimensional arrangement of atoms is crucial for biological activity.
Stereochemical Aspects and Enantioselective Synthesis
Absolute Configuration Determination and Assignment
The unambiguous assignment of the absolute configuration of 4-(Benzyloxy)-3-hydroxybutanoic acid is fundamental. While specific studies on this exact molecule are not extensively documented in publicly available literature, the absolute configuration of related β-hydroxy acids is commonly determined using a combination of spectroscopic and chemical methods.
One established method involves the derivatization of the chiral alcohol with a chiral reagent, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), to form diastereomeric esters. The ¹H NMR or ¹⁹F NMR spectra of these diastereomers typically exhibit distinct chemical shifts for protons or fluorine atoms near the chiral center, allowing for the determination of the absolute configuration based on empirical models.
X-ray crystallography of a suitable crystalline derivative is another powerful technique for the unequivocal determination of absolute configuration. By obtaining a single crystal of an enantiomerically pure derivative, the precise three-dimensional arrangement of atoms can be elucidated, providing definitive proof of its stereochemistry.
Enantiomeric Purity Assessment Methodologies
Ensuring the enantiomeric purity of this compound is crucial for its use in stereospecific applications. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most prevalent and reliable method for this purpose.
Chiral stationary phases, often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives, can differentiate between the two enantiomers, leading to their separation and quantification. The choice of the specific CSP and the mobile phase composition are critical for achieving optimal separation.
Table 1: Chiral HPLC in the Analysis of β-Hydroxy Acids
| Chiral Stationary Phase | Mobile Phase Composition | Detection | Application |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol with acidic or basic additives | UV | Separation of various chiral carboxylic acids |
| Amylose tris(3,5-dimethylphenylcarbamate) | Acetonitrile (B52724)/Water with buffer | UV/MS | Enantioseparation of polar chiral compounds |
| α1-acid glycoprotein (B1211001) (AGP) | Aqueous buffer with organic modifier | UV | Analysis of chiral drugs and metabolites |
Another technique for assessing enantiomeric purity involves the use of chiral derivatizing agents, similar to those used for absolute configuration determination, followed by analysis using a non-chiral chromatographic method like gas chromatography (GC) or standard HPLC. The resulting diastereomers are separable on conventional columns, and the ratio of their peak areas corresponds to the enantiomeric ratio of the original sample.
Diastereoselective Control in Synthetic Pathways
The stereoselective synthesis of this compound is a key challenge. A common strategy involves the diastereoselective reduction of the corresponding β-keto ester, ethyl 4-(benzyloxy)-3-oxobutanoate.
Enzymatic reductions are particularly effective in achieving high diastereoselectivity. Carbonyl reductases from various microorganisms can reduce the keto group to a hydroxyl group with high stereospecificity, yielding either the (R)- or (S)-enantiomer depending on the enzyme used. For instance, the stereoselective reduction of the similar compound, ethyl 4-chloro-3-oxobutanoate, has been successfully achieved using microbial aldehyde reductase, highlighting the potential of this approach. asm.orgnih.govnih.gov
Chemical methods for diastereoselective reduction often employ chiral reducing agents or catalysts. For example, asymmetric hydrogenation using a chiral ruthenium or rhodium catalyst can provide access to enantiomerically enriched β-hydroxy esters. Another approach, known as Evans aldol (B89426) reaction, allows for the stereocontrolled formation of the carbon-carbon bond and the hydroxyl group in a single step, offering excellent diastereoselectivity.
Impact of Stereochemistry on Molecular Recognition and Interactions
The three-dimensional structure of a molecule is paramount in its interaction with biological systems, such as enzymes and receptors, which are themselves chiral. The distinct spatial arrangement of functional groups in the (R)- and (S)-enantiomers of this compound leads to different binding affinities and biological activities.
In the context of drug design and development, one enantiomer of a chiral molecule often exhibits the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. This is because the binding pocket of a target protein is stereospecific, and only one enantiomer can fit optimally to elicit a biological response.
For this compound and its analogues, the orientation of the hydroxyl and benzyloxy groups will determine how the molecule can form hydrogen bonds and other non-covalent interactions within a binding site. Molecular modeling studies of related compounds have shown that subtle changes in stereochemistry can significantly alter the binding mode and affinity for a target protein. Therefore, the ability to synthesize and analyze stereochemically pure forms of this compound is essential for investigating its potential biological roles and for the development of stereospecific probes and therapeutic agents.
Role As a Chiral Synthon in Advanced Organic Synthesis
Precursor for Complex Natural Product Architectures
The inherent chirality and functionality of 4-(benzyloxy)-3-hydroxybutanoic acid make it an excellent precursor for the total synthesis of complex natural products. Its use allows for the introduction of key stereocenters with a high degree of control, which is crucial for achieving the desired biological activity of the target molecule.
One notable example is in the synthesis of macrolide antibiotics, such as Brefeldin A. wikipedia.org This fungal metabolite is known for its ability to inhibit protein transport from the endoplasmic reticulum to the Golgi apparatus. sigmaaldrich.com The synthesis of Brefeldin A requires the precise assembly of a complex carbon skeleton with multiple stereocenters. nih.govresearchgate.net Chiral building blocks derived from this compound can serve as key fragments for the construction of the macrolactone ring of such natural products. mdpi.comnih.govescholarship.orgnih.govmdpi.comumn.edu
Another significant application is in the synthesis of the zaragozic acids, a family of potent inhibitors of squalene synthase. organic-chemistry.org The intricate core structure of these natural products features a dense array of stereocenters. researchgate.netthieme-connect.de The enantiomerically pure backbone of this compound provides a foundational element for the stereocontrolled construction of the complex core of zaragozic acids.
The following table summarizes the application of this compound as a precursor in the synthesis of complex natural products:
| Natural Product | Biological Activity | Role of this compound |
| Brefeldin A | Inhibitor of protein transport | Precursor for the macrolactone core |
| Zaragozic Acid C | Squalene synthase inhibitor | Building block for the densely functionalized core |
Building Block for Heterocyclic Systems
The functional groups of this compound are readily manipulated to facilitate the construction of various heterocyclic systems, which are ubiquitous scaffolds in medicinal chemistry. mdpi.com The ability to form rings with controlled stereochemistry is a significant advantage of using this chiral synthon.
For instance, it can be utilized in the stereoselective synthesis of substituted pyrrolidines. researchgate.netnih.govbeilstein-journals.orgnih.gov Through a series of transformations including amidation, reduction, and cyclization, the carbon backbone of this compound can be converted into a pyrrolidine ring with defined stereocenters. These chiral pyrrolidines are valuable intermediates for the synthesis of a wide range of biologically active compounds.
Similarly, this chiral building block is employed in the synthesis of chiral piperidines. nih.govelsevierpure.comresearchgate.netdtic.mil The synthetic strategy often involves chain extension followed by reductive amination or other cyclization methods to form the six-membered ring. The resulting piperidine derivatives are key components of many alkaloids and pharmaceutical agents.
Furthermore, the hydroxyl group of this compound can participate in intramolecular cyclization reactions to form tetrahydrofurans and tetrahydropyrans. organic-chemistry.orgorganic-chemistry.org These oxygen-containing heterocycles are present in numerous natural products with diverse biological activities. The stereocenter at the 3-position of the starting material directs the stereochemical outcome of the cyclization, leading to the formation of specific diastereomers.
The table below illustrates the use of this compound in the synthesis of different heterocyclic systems:
| Heterocyclic System | Synthetic Approach | Significance of Resulting Scaffolds |
| Pyrrolidines | Amidation, reduction, and cyclization | Intermediates for biologically active compounds |
| Piperidines | Chain extension and reductive amination | Core structures of alkaloids and pharmaceuticals |
| Tetrahydrofurans | Intramolecular etherification | Found in numerous bioactive natural products |
| Tetrahydropyrans | Intramolecular etherification | Important motifs in natural product chemistry |
Intermediate in the Synthesis of Chiral Amino Acid Derivatives
This compound serves as a valuable intermediate in the asymmetric synthesis of a variety of non-proteinogenic chiral amino acid derivatives. These compounds are of significant interest due to their unique structural features and their potential as components of peptidomimetics and other biologically active molecules.
A prominent application is in the synthesis of statins, which are potent inhibitors of HMG-CoA reductase and are widely used as cholesterol-lowering drugs. jchemrev.comresearchgate.net The side chain of many statins contains a 3,5-dihydroxy acid moiety. This compound can be elaborated to construct this key structural feature with the correct stereochemistry. For example, it is a precursor for the synthesis of (3R,5S)-3,5-dihydroxy-6-phenylhexanoic acid, a key intermediate for several statin drugs.
The synthesis of β-amino acids and their derivatives is another area where this chiral synthon has proven useful. illinois.edunih.govnih.gov By converting the carboxylic acid to an amine and manipulating the hydroxyl group, it is possible to prepare a range of enantioenriched β-amino acids. These are valuable building blocks for the synthesis of β-peptides, which can adopt stable secondary structures and exhibit interesting biological properties.
Furthermore, it can be used to synthesize γ-amino acid derivatives. nih.govnih.govmdpi.comacs.orggoogle.com For example, it is a precursor to (R)-4-amino-3-hydroxybutanoic acid (GABOB), a neurotransmitter analog. The synthesis involves the conversion of the carboxylic acid to an amino group while retaining the stereochemistry at the hydroxyl-bearing carbon.
The following table provides examples of chiral amino acid derivatives synthesized using this compound as an intermediate:
| Chiral Amino Acid Derivative | Class | Application/Significance |
| Statine and its analogues | γ-Amino acid | Component of the natural pepsin inhibitor, pepstatin. nih.gov |
| (R)-4-Amino-3-hydroxybutanoic acid (GABOB) | γ-Amino acid | Neurotransmitter analog |
| Various β-amino acids | β-Amino acid | Building blocks for β-peptides and peptidomimetics |
| γ-Hydroxy-α-amino acids | α,γ-Disubstituted amino acid | Precursors to lactones and other bioactive molecules |
Utility in the Construction of Polyketide Motifs
Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities, including antibiotic, antifungal, and anticancer properties. The biosynthesis of polyketides involves the sequential condensation of small carboxylic acid units, leading to the formation of a long carbon chain with a variety of oxygenation patterns. The stereocontrolled synthesis of polyketide motifs is a significant challenge in organic chemistry.
This compound is a valuable building block for the construction of polyketide fragments. Its stereodefined 1,3-dioxygenated pattern is a common feature in many polyketide natural products. By using this chiral synthon, chemists can introduce this key structural motif with a high degree of stereochemical control.
For example, it can be used to synthesize 1,3-diol units, which are fundamental components of many polyketides. The existing stereocenter in this compound can be used to direct the formation of adjacent stereocenters, allowing for the construction of complex stereochemical arrays. This is particularly important in the synthesis of macrolide antibiotics, where the precise stereochemistry of the polyketide backbone is essential for biological activity.
Furthermore, this chiral synthon can be elaborated to form more complex polypropionate fragments, which are characterized by a repeating pattern of methyl- and hydroxyl-substituted carbons. The ability to control the stereochemistry of these fragments is crucial for the successful synthesis of many complex polyketide natural products.
Applications in Scaffold Diversity Generation for Chemical Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.ukcam.ac.uk The goal of DOS is to explore a wide range of chemical space to identify novel compounds with interesting biological activities. Chiral scaffolds that can be readily diversified are highly sought after in this field.
This compound, with its multiple functional groups and stereocenter, is an excellent starting point for the generation of chemical libraries with high scaffold diversity. beilstein-journals.orgnih.govmskcc.org The carboxylic acid can be converted into a variety of functional groups, such as amides, esters, and ketones. The protected hydroxyl group can be deprotected and further functionalized, or it can participate in cyclization reactions to form a range of heterocyclic scaffolds.
For instance, by using a common intermediate derived from this compound, it is possible to generate a library of compounds with different heterocyclic cores, such as pyrrolidines, piperidines, and lactones. Each of these scaffolds can then be further decorated with a variety of substituents to create a large and diverse chemical library. This approach allows for the efficient exploration of the structure-activity relationships of different compound classes.
The use of this compound in DOS enables the creation of libraries of chiral molecules with a high degree of three-dimensionality, which is often associated with improved biological activity and selectivity. The ability to generate such diverse and complex molecular architectures from a single, readily available chiral starting material makes this compound a valuable tool in modern drug discovery.
Analytical and Spectroscopic Characterization Techniques
Advanced Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-(Benzyloxy)-3-hydroxybutanoic acid, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy is instrumental in identifying the different proton environments within the molecule. The expected signals in the ¹H NMR spectrum would correspond to the protons of the benzylic group, the butanoic acid backbone, and the hydroxyl group. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (PhCH₂-) would likely resonate as a singlet or a pair of doublets around δ 4.5 ppm. The protons on the butanoic acid chain would exhibit characteristic splitting patterns. For instance, the proton at the C3 position (CH-OH) would appear as a multiplet, coupled to the adjacent methylene protons at C2 and C4. The C2 methylene protons (-CH₂-COOH) would likely be a doublet of doublets, and the C4 methylene protons (-CH₂-OBn) would also present as a multiplet.
¹³C NMR Spectroscopy provides insight into the carbon skeleton of the molecule. The spectrum would be expected to show distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbon of the carboxylic acid would be observed at the downfield end of the spectrum, typically in the range of δ 170-180 ppm. The aromatic carbons of the benzyl group would resonate between δ 127-138 ppm. The carbon bearing the hydroxyl group (C3) would appear around δ 65-75 ppm, while the carbons of the methylene groups (C2 and C4) and the benzylic methylene carbon would have chemical shifts in the range of δ 30-75 ppm.
2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, for example, confirming the connectivity between the protons at C2, C3, and C4 of the butanoic acid chain. An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of each carbon signal in the ¹³C NMR spectrum based on the assigned proton spectrum. For related oligomers of (R)-3-hydroxybutanoic acid, 2D NMR techniques have been crucial in detailed conformational analysis in solution. mzcloud.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.2-7.4 | m |
| Ph-CH₂- | ~4.5 | s or dd |
| HO-CH- | Multiplet | m |
| -CH₂-COOH | Doublet of doublets | dd |
| -CH₂-OBn | Multiplet | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 170-180 |
| Aromatic-C | 127-138 |
| C-OH | 65-75 |
| Ph-CH₂- | ~70 |
| -CH₂-COOH | ~40 |
| -CH₂-OBn | ~70 |
Mass Spectrometry for Structural Elucidation (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight and fragmentation pattern of this compound. In the positive ion mode, the protonated molecule [M+H]⁺ would be expected, while in the negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The high-resolution mass spectrum would provide the exact mass of the molecule, allowing for the determination of its elemental composition.
Tandem mass spectrometry (MS/MS) experiments on the parent ion can provide valuable structural information through the analysis of its fragmentation pattern. Expected fragmentation pathways for the deprotonated molecule of a related compound, 2,4-dichlorophenoxy)acetyl-(R,S)-3-hydroxybutyric acid oligomers, have been shown to involve the random breakage of ester bonds. nist.gov For this compound, fragmentation would likely involve the loss of water, decarboxylation, and cleavage of the benzylic ether bond, leading to characteristic fragment ions.
Table 3: Expected Key Ions in the ESI-MS Spectrum of this compound
| Ion | Description |
|---|---|
| [M-H]⁻ | Deprotonated molecule |
| [M+H]⁺ | Protonated molecule |
| [M-H₂O-H]⁻ | Loss of water from the deprotonated molecule |
| [M-CO₂-H]⁻ | Loss of carbon dioxide from the deprotonated molecule |
| [M-C₇H₇]⁻ | Cleavage of the benzyl group |
Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC)
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with an acid modifier, would be suitable for this purpose. The purity of the compound can be determined by the relative area of the main peak in the chromatogram.
Due to the presence of a chiral center at the C3 position, this compound exists as a pair of enantiomers. Chiral HPLC is the preferred method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective in resolving the enantiomers of chiral carboxylic acids. The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal separation. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Optical Rotation and Chiroptical Spectroscopy
As a chiral molecule, enantiomers of this compound will rotate the plane of polarized light in equal but opposite directions. This property, known as optical activity, is measured using a polarimeter. The specific rotation [α] is a characteristic physical property of a pure enantiomer and is dependent on the wavelength of the light used (typically the sodium D-line at 589 nm), the temperature, the solvent, and the concentration. A racemic mixture (a 50:50 mixture of both enantiomers) will exhibit no optical rotation. The measured optical rotation of a sample can be used to determine its enantiomeric purity. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), can provide further information about the stereochemistry and conformation of the molecule in solution.
Theoretical and Mechanistic Investigations
Computational Chemistry Approaches for Conformation and Reactivity
Computational chemistry provides indispensable tools for understanding the intrinsic properties of molecules like 4-(Benzyloxy)-3-hydroxybutanoic acid at an atomic level. Methods such as Density Functional Theory (DFT) are routinely employed to predict molecular geometry, electronic structure, and reactivity, offering insights that complement experimental findings bsu.by.
Geometry Optimization and Conformational Analysis: The first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. For this compound, this involves determining the preferred dihedral angles of the flexible butanoic acid chain and the orientation of the bulky benzyloxy group. Studies on related molecules, such as oligomers of (R)-3-hydroxybutanoic acid, have shown that terminal functional groups significantly influence the conformational preferences of the molecular backbone, which tends to favor extended (trans) and bent (gauche) forms researchgate.net. DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p), can accurately predict bond lengths, bond angles, and torsion angles nih.govresearchgate.net. These optimized parameters provide a foundational understanding of the molecule's shape.
Electronic Structure and Reactivity Descriptors: Once the geometry is optimized, further analyses can elucidate the electronic properties that govern the molecule's reactivity.
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, hyper-conjugative interactions, and charge delocalization within the molecule conicet.gov.ar. It can quantify the stability arising from electron delocalization from lone pairs of oxygen atoms into adjacent anti-bonding orbitals.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity conicet.gov.ar. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity rri.res.in. For a molecule like this compound, the HOMO is typically localized around the oxygen atoms and the phenyl ring, while the LUMO is often centered on the antibonding orbitals of the carboxylic acid group.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). For this molecule, the MEP would show negative potential around the oxygen atoms of the hydroxyl and carboxyl groups, indicating sites susceptible to electrophilic attack, and positive potential around the acidic proton of the carboxyl group.
These computational approaches provide a detailed picture of the molecule's structural and electronic landscape, which is fundamental for predicting its behavior in chemical reactions and biological systems.
Table 1: Key Parameters from Computational Analysis (Illustrative)
| Parameter | Description | Typical Predicted Value/Information | Reference Methodologies |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.0 eV | DFT (B3LYP/6-311+G(d,p)) rri.res.in |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -2.0 eV | DFT (B3LYP/6-311+G(d,p)) rri.res.in |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical stability and reactivity. | ~4.3 eV | DFT (B3LYP/6-311+G(d,p)) rri.res.in |
| Dipole Moment | Measure of the net molecular polarity. | 2.0 - 4.0 Debye | DFT Calculations researchgate.net |
| NBO Charges | Calculated atomic charges indicating electron distribution. | Negative charges on O atoms, positive on acidic H and carbonyl C. | NBO Analysis conicet.gov.ar |
| MEP Surface | Maps electrostatic potential to identify reactive sites. | Red (negative) regions on hydroxyl and carbonyl oxygens; Blue (positive) on carboxylic proton. | DFT Calculations researchgate.net |
Reaction Mechanism Elucidation for Key Transformations
The most critical transformation involving this compound is its own synthesis, typically achieved through the stereoselective reduction of a precursor ketone, ethyl 4-(benzyloxy)-3-oxobutanoate. This transformation is a cornerstone for accessing this chiral building block in an enantiomerically pure form. The mechanism can proceed via chemical or biocatalytic pathways.
Mechanism of Asymmetric Hydrogenation (Chemical Catalysis): The Noyori asymmetric hydrogenation is a powerful chemical method for the reduction of β-keto esters harvard.edu. The mechanism involves a chiral ruthenium-BINAP catalyst.
Catalyst Activation: The precatalyst, typically a Ru(II)-BINAP complex, coordinates with the substrate.
Substrate Coordination: The β-keto ester coordinates to the ruthenium center in a specific orientation dictated by the chiral BINAP ligand. This coordination activates the carbonyl group toward reduction.
Hydride Transfer: Molecular hydrogen (H₂) undergoes oxidative addition to the ruthenium center, which then facilitates the transfer of a hydride ion to the electrophilic carbonyl carbon of the substrate. The chiral environment of the catalyst directs the hydride to a specific prochiral face of the ketone.
Product Release: After hydride transfer and subsequent protonation (often from a solvent like methanol), the resulting hydroxy ester product is released, and the catalyst is regenerated to continue the cycle.
Mechanism of Asymmetric Reduction (Biocatalysis): Enzymes, particularly ketoreductases or alcohol dehydrogenases, are widely used for the asymmetric reduction of ketones researchgate.net. These enzymes utilize a cofactor, typically NADPH or NADH, as the source of the hydride.
Cofactor and Substrate Binding: The catalytic cycle begins with the binding of the NADPH cofactor and the substrate, ethyl 4-(benzyloxy)-3-oxobutanoate, within the enzyme's active site.
Hydride Transfer: The enzyme positions the substrate and cofactor in a precise orientation. A hydride is transferred from the C4 position of the nicotinamide (B372718) ring of NADPH to the carbonyl carbon of the substrate nih.govyoutube.com. The stereochemical outcome is governed by whether the enzyme delivers the hydride to the re or si face of the ketone.
Protonation: A proton is donated to the resulting alkoxy anion intermediate from a proton donor in the active site, which is commonly a tyrosine or serine residue nih.gov.
Product and Cofactor Release: The final product, ethyl 4-(benzyloxy)-3-hydroxybutanoate, is released, followed by the oxidized cofactor (NADP+). The NADP+ is then regenerated by a secondary system (e.g., using glucose dehydrogenase) to allow the cycle to continue nih.gov.
Both mechanisms hinge on the creation of a chiral environment that forces the reducing agent (hydride) to attack one face of the planar carbonyl group preferentially, thereby establishing the stereocenter at the C3 position with high enantioselectivity.
Substrate-Enzyme Interaction Modeling in Biocatalysis
To understand and engineer the high selectivity observed in the biocatalytic production of this compound, computational modeling of substrate-enzyme interactions is employed. Molecular docking is a primary technique used to predict the binding conformation of the substrate, ethyl 4-(benzyloxy)-3-oxobutanoate, within the active site of a reductase enzyme nih.gov.
The process involves several key steps:
Enzyme Structure: A high-resolution 3D crystal structure of the chosen enzyme (e.g., a carbonyl reductase from Candida or a dehydrogenase) is obtained from a protein databank.
Substrate Docking: The substrate molecule is computationally placed into the enzyme's active site. Docking algorithms explore various possible orientations and conformations of the substrate, calculating the binding energy for each pose. The most favorable poses are those with the lowest binding energy.
Analysis of Binding Modes: The preferred binding mode is analyzed to identify key interactions between the substrate and amino acid residues in the active site. These interactions, which stabilize the enzyme-substrate complex, include:
Hydrogen Bonding: The carbonyl oxygen of the substrate often forms a hydrogen bond with residues of the enzyme's oxyanion hole, which polarizes the C=O bond and facilitates hydride attack.
Hydrophobic Interactions: The benzyl (B1604629) and ethyl groups of the substrate fit into specific hydrophobic pockets within the active site, which helps to lock the molecule into a specific orientation researchgate.net.
Catalytic Triad Interaction: The substrate is positioned close to the catalytic residues (e.g., Ser-Tyr-Lys) and the NADPH cofactor to allow for efficient hydride transfer nih.gov.
By comparing the binding energies and geometries of the poses that would lead to the (R)- and (S)-enantiomers, researchers can rationalize the experimentally observed stereoselectivity. For example, the pose leading to the undesired enantiomer might exhibit steric clashes with bulky residues or have a less favorable binding energy, making its formation less likely researchgate.net. This modeling is crucial for rational enzyme engineering, where specific amino acid residues might be mutated to improve activity or even invert the stereoselectivity of the reduction acs.org.
Table 2: Typical Substrate-Enzyme Interactions in a Ketoreductase Active Site
| Interacting Substrate Group | Type of Interaction | Interacting Enzyme Components | Purpose |
| Carbonyl Oxygen | Hydrogen Bonding | Oxyanion hole residues (e.g., Tyr, Ser) | Polarization of C=O bond, stabilization of transition state nih.gov |
| Benzyloxy Group | Hydrophobic Interaction | Large hydrophobic pocket (e.g., Leu, Trp residues) | Substrate anchoring and orientation researchgate.net |
| Ethyl Ester Group | Hydrophobic/Steric Interaction | Small hydrophobic pocket | Defines substrate orientation for facial selectivity |
| Carbonyl Carbon | Proximity | NADPH/NADH cofactor | Positioning for hydride transfer youtube.com |
Structure-Property Relationship Studies in Chiral Scaffolds
This compound is a valuable chiral scaffold, meaning its inherent structural features are used to impart specific properties to larger, more complex molecules synthesized from it. The relationship between its structure and the properties it confers is multifaceted.
Stereochemical Control: The primary property derived from this scaffold is stereocontrol. The C3 hydroxyl group is fixed in either the (R) or (S) configuration. When this molecule is used as a starting material, this pre-existing stereocenter directs the stereochemical outcome of subsequent reactions at adjacent centers, a phenomenon known as substrate-controlled stereoselection. This is fundamental in the synthesis of natural products and pharmaceuticals where precise three-dimensional architecture is critical for biological activity nih.gov.
Functional Group Handles for Synthesis: The molecule possesses three distinct functional groups that can be manipulated selectively:
Carboxylic Acid: Allows for the formation of amides, esters, or can be reduced to an alcohol. This provides a point for chain extension or for linking the scaffold to other molecular fragments.
Secondary Hydroxyl Group: Can be used for esterification, etherification, or oxidation to a ketone. Its presence is key to the molecule's classification as a β-hydroxy acid.
Benzyl Ether: This acts as a protecting group for the C4 primary alcohol. The benzyl group is chemically robust but can be selectively removed under specific conditions (e.g., hydrogenolysis) at a later stage in a synthesis, revealing the primary hydroxyl group for further functionalization.
In essence, the combination of a fixed stereocenter, versatile functional handles, and a stable protecting group makes this compound a powerful tool for systematically building molecular complexity with precise control over the final product's three-dimensional structure and properties researchgate.net.
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Routes (Green Chemistry principles)
The chemical industry's increasing focus on sustainability is driving the development of new synthetic routes for compounds like 4-(Benzyloxy)-3-hydroxybutanoic acid that align with the principles of green chemistry. This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.
Key strategies in this area include:
Use of Renewable Feedstocks: Research is exploring the use of bio-based starting materials. For instance, compounds derived from cellulose (B213188), such as levoglucosenone, can be transformed through multi-step pathways involving Michael additions and Baeyer–Villiger oxidations to produce chiral hydroxy fatty acids. nih.gov This approach moves away from petroleum-based precursors.
Greener Solvents and Reagents: Traditional syntheses often rely on toxic solvents and harsh reagents. Future routes will likely favor benign alternatives. For example, replacing toxic metal catalysts like Zn/Hg with palladium on carbon (Pd/C) for hydrogenation steps can significantly improve the environmental profile of a synthesis. asianpubs.org Similarly, recycling solvents, such as the recovery of excess benzyl (B1604629) alcohol via distillation, helps to reduce the ecological footprint. nih.gov
Atom Economy: Synthetic pathways are being redesigned to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. This involves favoring addition reactions over substitutions and avoiding the use of protecting groups where possible.
Energy Efficiency: The adoption of methods like microwave-assisted heating can reduce reaction times and energy consumption compared to conventional heating. asianpubs.org
These green chemistry approaches are not only environmentally responsible but also offer potential economic benefits through reduced waste disposal costs and more efficient processes. rsc.org
Expanding the Scope of Biocatalytic Applications
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for the synthesis of chiral compounds like this compound, providing high stereoselectivity under mild reaction conditions.
Future research in this domain is focused on several key areas:
Enzyme Discovery and Engineering: There is a continuous search for novel enzymes from various microorganisms with desirable activities. nih.gov Furthermore, protein engineering techniques are being used to create mutant enzymes with enhanced stability, substrate specificity, and catalytic efficiency. For instance, variants of cytochrome P450 enzymes have been engineered for the highly selective hydroxylation of various substrates, including fatty acids and complex drug molecules. nih.govnih.gov
Stereoselective Synthesis: Enzymes like lipases, esterases, and proteases are highly effective for the kinetic resolution of racemic mixtures, producing enantiomerically pure acids and alcohols. researchgate.net Hydrolases are particularly favored due to their stability and lack of need for sensitive cofactors. researchgate.net
C-H Functionalization: Advanced biocatalysts, particularly engineered P450 enzymes, enable the direct and selective hydroxylation of unactivated C-H bonds. nih.gov This technology could potentially be applied to introduce the hydroxyl group at the C-3 position of a 4-(benzyloxy)butanoic acid precursor with high precision, simplifying synthetic routes.
Enzyme Immobilization and Recycling: To improve the economic viability of biocatalytic processes, research is focused on immobilizing enzymes on solid supports. This allows for easier separation of the catalyst from the reaction mixture and enables its reuse over multiple cycles.
The table below summarizes some enzyme classes and their potential applications in the synthesis of this compound and related molecules.
| Enzyme Class | Potential Application | Key Advantages |
| Lipases/Esterases | Kinetic resolution of racemic esters or alcohols. | High enantioselectivity, mild conditions, no cofactors required. researchgate.net |
| Hydrolases | Hydrolysis of ester precursors. | Robust, cofactor-independent, easy to handle. researchgate.net |
| Cytochrome P450s | Regio- and stereoselective C-H hydroxylation. | High selectivity for specific positions, enabling late-stage functionalization. nih.govnih.gov |
| Dehydrogenases | Stereoselective reduction of a keto precursor to the corresponding alcohol. | High enantiomeric excess, mild reducing agents (e.g., NADPH). |
Rational Design of Derivatives for Specific Synthetic Targets
This compound serves as a versatile chiral scaffold. The rational design of its derivatives by modifying its functional groups can lead to molecules with tailored properties for specific applications, particularly in drug discovery and materials science.
The design process often involves:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of a lead compound and evaluating its biological activity, researchers can identify key structural features responsible for its function. For example, in the design of 5-Lipoxygenase inhibitors, derivatives of a similar structure, 4-(benzyloxy)-1-phenylbut-2-yn-1-ol, were synthesized with different substituents to enhance hydrophobic interactions within the enzyme's active site, leading to improved potency. nih.govresearchgate.net
Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties to improve the molecule's pharmacokinetic or pharmacodynamic profile. For instance, the carboxylic acid group could be replaced with a tetrazole or hydroxamic acid to modulate acidity and cell permeability.
Targeted Modifications: The benzyloxy group can be substituted with other functionalities to alter properties like lipophilicity or to introduce reactive handles for further conjugation. Similarly, the hydroxyl group can be esterified or etherified to create prodrugs or to build more complex molecular architectures. jocpr.com The synthesis of derivatives containing moieties like the 4-hydroxyphenyl group is a known strategy for developing compounds with potent biological activities, including antimicrobial properties. nih.gov
These targeted modifications allow for the creation of a diverse library of compounds derived from the core this compound structure, expanding its utility in various fields of chemical and biological research.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of fine chemicals and pharmaceutical intermediates is increasingly benefiting from the integration of continuous flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability.
Key aspects of this integration include:
Continuous Flow Synthesis: In flow chemistry, reagents are pumped through a network of tubes and reactors where the reaction occurs. organic-chemistry.org This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. orgsyn.orgthieme-connect.de The small reactor volumes enhance heat and mass transfer and allow for the safe handling of hazardous reagents and unstable intermediates. nih.gov
Automated Platforms: Robotic systems can perform multi-step syntheses, including reaction setup, work-up, and purification, with minimal human intervention. nih.gov These platforms can be used for high-throughput screening of reaction conditions or for the rapid synthesis of a library of derivatives for biological testing.
Telescoped Reactions: Flow chemistry enables "telescoping," where multiple reaction steps are performed sequentially in a continuous stream without isolating the intermediates. nih.gov This significantly reduces processing time, solvent use, and waste generation.
In-line Analysis: Process Analytical Technology (PAT) can be integrated into flow systems to monitor reactions in real-time. This allows for rapid optimization and ensures consistent product quality.
The application of these technologies to the synthesis of this compound and its derivatives could lead to more efficient, cost-effective, and scalable manufacturing processes suitable for industrial production. nih.gov
Exploration of New Methodologies for Enantiomeric Enrichment
Since the biological activity of chiral molecules is often dependent on their stereochemistry, the development of efficient methods for separating enantiomers (chiral resolution) is crucial. While asymmetric synthesis is the ideal approach, chiral resolution of racemic mixtures remains an important practical strategy.
Emerging research in this area focuses on:
Crystallization-Based Methods: The classical method of forming diastereomeric salts with a chiral resolving agent followed by fractional crystallization remains widely used. wikipedia.org Research continues to identify novel and more efficient resolving agents.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful tool for both analytical and preparative-scale separation of enantiomers. mdpi.com The development of new CSPs with broader applicability and higher separation efficiency is an active area of research. nih.gov
Kinetic Resolution: This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution is particularly effective, often providing high enantiomeric excess (ee). elsevierpure.com For example, lipases can selectively acylate one enantiomer of a racemic alcohol, allowing for the easy separation of the unreacted alcohol and the esterified product.
Membrane-Based Separation: Chiral membranes are being developed for the large-scale separation of enantiomers, offering a potentially more sustainable alternative to chromatography.
Supercritical Fluid Chromatography (SFC): SFC is gaining popularity as a green separation technique that uses supercritical CO2 as the mobile phase, reducing the consumption of organic solvents.
The table below highlights various techniques for enantiomeric enrichment.
| Technique | Principle | Advantages |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities. wikipedia.org | Scalable, well-established technique. wikipedia.org |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | High resolution, applicable to a wide range of compounds. mdpi.com |
| Enzymatic Kinetic Resolution | Selective enzymatic reaction of one enantiomer. elsevierpure.com | High enantioselectivity, mild reaction conditions. |
| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or auxiliaries. | Avoids loss of 50% of the material inherent in resolution. wikipedia.org |
Continued innovation in these areas will provide more efficient and environmentally friendly pathways to obtain enantiomerically pure this compound, a critical requirement for its use in pharmaceuticals and other advanced applications.
Q & A
Q. Optimization Considerations :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Minimizes side reactions |
| Catalyst | Pd/C (for hydrogenolysis) | Ensures selective deprotection |
| Solvent | Anhydrous DMF | Enhances benzylation efficiency |
Key Challenges : Competing esterification or over-oxidation requires careful monitoring via TLC or HPLC .
How do researchers validate the stereochemical integrity of this compound during synthesis?
Q. Answer :
- Chiral HPLC : Separates enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H) to confirm enantiomeric excess (>98%) .
- Optical Rotation : Compare experimental [α]D values with literature data for (R)- or (S)-configurations .
- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .
Advanced Tip : Use enzymatic resolution (e.g., lipases) to isolate enantiopure fractions .
What spectroscopic techniques are critical for characterizing this compound?
Q. Answer :
- 1H/13C NMR : Identify benzyloxy protons (δ 4.5–5.0 ppm) and carboxylic acid protons (δ 10–12 ppm). Confirm substitution patterns via coupling constants .
- FT-IR : Detect hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) with <2 ppm error .
Data Contradictions : Discrepancies in NMR shifts may arise from solvent effects or impurities; use deuterated solvents and repeat under standardized conditions .
How do structural modifications of the benzyloxy group influence DNA-binding affinity in derivatives?
Answer :
Evidence from SAR studies shows:
- Substituent Position : 4-(Benzyloxy)phenyl derivatives exhibit stronger DNA intercalation than 3-substituted analogs due to planar aromatic stacking .
- Electron-Withdrawing Groups : Nitro or cyano substituents enhance binding via charge-transfer interactions .
Table : DNA-Binding Affinity (IC50) of Derivatives
| Derivative | Substituent | IC50 (μM) |
|---|---|---|
| A | 4-Benzyloxy | 12.3 |
| B | 4-Benzyloxy-3-NO₂ | 8.7 |
| C | 3-Benzyloxy | 25.1 |
Methodology : Use ethidium bromide displacement assays and molecular docking (AutoDock Vina) to quantify interactions .
What analytical methods ensure purity and stability of this compound in long-term studies?
Q. Answer :
- Purity Analysis :
- Stability : Store at –20°C under argon to avoid benzyl group oxidation. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
How can computational modeling predict the biological activity of novel derivatives?
Q. Answer :
- Molecular Docking : Simulate binding to target proteins (e.g., DNA topoisomerases) using Schrödinger Suite or GROMACS .
- QSAR Models : Correlate logP, polar surface area, and H-bond donors with activity (e.g., anti-inflammatory IC50) .
Case Study : Derivatives with logP <3.5 showed improved blood-brain barrier penetration in neuroinflammation models .
What are common pitfalls in interpreting NMR data for benzyloxy-containing compounds?
Q. Answer :
- Dynamic Rotation : Benzyloxy groups may exhibit restricted rotation, splitting signals into multiplets. Use variable-temperature NMR to resolve .
- Solvent Artifacts : DMSO-d6 can broaden acidic protons; use CDCl3 for sharper peaks .
- Impurity Overlaps : Trace benzyl alcohol (δ 2.5 ppm) may mimic product signals. Confirm via spiking experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
